molecular formula C13H7Cl2NO B11779296 2-(3,5-Dichlorophenyl)benzo[d]oxazole

2-(3,5-Dichlorophenyl)benzo[d]oxazole

Cat. No.: B11779296
M. Wt: 264.10 g/mol
InChI Key: PBKJYZISDWROOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dichlorophenyl)benzo[d]oxazole is a heterocyclic compound that belongs to the class of benzoxazoles. Benzoxazoles are known for their wide range of biological activities and are used in various medicinal and industrial applications. The presence of the dichlorophenyl group in this compound enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichlorophenyl)benzo[d]oxazole typically involves the cyclization of 2-aminophenol with 3,5-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the benzoxazole ring. The reaction mixture is usually heated to reflux to ensure complete cyclization .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as nickel or palladium can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichlorophenyl)benzo[d]oxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoxazoles, which can have enhanced biological activities and different chemical properties .

Scientific Research Applications

2-(3,5-Dichlorophenyl)benzo[d]oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,5-Dichlorophenyl)benzo[d]oxazole involves its interaction with specific molecular targets in the body. The compound can inhibit the activity of certain enzymes and proteins, leading to its therapeutic effects. For example, it can inhibit the aggregation of amyloid fibrils, which is beneficial in treating amyloid-related diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dichlorophenyl group, which enhances its chemical reactivity and biological activity. This makes it a valuable compound in both medicinal and industrial applications .

Properties

Molecular Formula

C13H7Cl2NO

Molecular Weight

264.10 g/mol

IUPAC Name

2-(3,5-dichlorophenyl)-1,3-benzoxazole

InChI

InChI=1S/C13H7Cl2NO/c14-9-5-8(6-10(15)7-9)13-16-11-3-1-2-4-12(11)17-13/h1-7H

InChI Key

PBKJYZISDWROOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.